molecular formula C21H16N4O2S B2837806 N-(4-acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496802-09-6

N-(4-acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2837806
CAS No.: 496802-09-6
M. Wt: 388.45
InChI Key: IUEYUBBRCXDKCZ-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by:

  • A 3-amino group at position 2.
  • A pyridin-4-yl substituent at position 4.
  • A carboxamide group at position 2, substituted with a 4-acetylphenyl moiety.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S/c1-12(26)13-2-4-15(5-3-13)24-20(27)19-18(22)16-6-7-17(25-21(16)28-19)14-8-10-23-11-9-14/h2-11H,22H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEYUBBRCXDKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield a pyridinethione derivative. The final step involves the reaction of this intermediate with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name R4 R6 Carboxamide Substituent Biological Activity Reference
N-(4-Acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide 4-Acetylphenyl Pyridin-4-yl N-(4-Acetylphenyl) Inferred: Antitumor N/A
3,6-Diamino-4-(3-fluorophenyl)-N-(4-fluorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide 3-Fluorophenyl N-(4-Fluorophenyl) Antiplasmodial
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile 5-Bromobenzofuran-2-yl – (Carbonitrile) Chemical intermediate
(E)-3-Amino-5-(3-bromophenylacryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide 3-Bromophenylacryloyl N-(3-Chloro-2-methylphenyl) Antitumor (pi-PLC inhibition)
3-Amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 2-Thienyl N-(4-Chlorophenyl) Inferred: Enhanced stability

Key Observations :

  • Position 6 Substitution : The pyridin-4-yl group in the target compound is distinct from halogenated aryl (e.g., bromobenzofuran in ) or heterocyclic (e.g., thienyl in ) groups in analogs. Pyridinyl moieties may enhance π-π stacking in target binding.
  • Carboxamide Substituent : The 4-acetylphenyl group introduces a ketone functionality, differing from halogenated (e.g., 4-fluorophenyl in ) or sulfonamide (e.g., 4-sulfamoylphenyl in ) substituents. Acetyl groups may improve lipophilicity compared to polar groups.
  • Position 4 Substitution : Analogs with trifluoromethyl () or methoxymethyl () groups highlight the role of steric and electronic effects in modulating activity.

Key Observations :

  • Base-Catalyzed Reactions : Many analogs (e.g., ) are synthesized via KOH-mediated cyclization, suggesting the target compound may follow a similar pathway.
  • Solvent Effects : Use of DMF in improved yield (87%) compared to aqueous conditions (37%), indicating solvent choice critically impacts efficiency.
  • Functional Group Compatibility : The acetyl group in the target compound may require protection during synthesis to avoid side reactions.

Physical and Spectroscopic Properties

Table 3: Physical Properties of Analogs

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Shifts (δ, ppm) Reference
3,6-Diamino-4-(3-fluorophenyl)-N-(4-fluorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide 255–256 3463 (NH), 2215 (C≡N), 1731 (C=O) 7.15–7.25 (aryl H)
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile 198–200 2210 (C≡N) 7.80–8.10 (benzofuran H)
3-Amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 185–187 3320 (NH2), 1666 (C=O) 2.90 (CF3)

Key Observations :

  • NH Stretches: All analogs show NH stretches near 3300–3500 cm⁻¹, consistent with the target compound’s 3-amino group.
  • C=O Peaks : Carboxamides exhibit C=O peaks near 1700 cm⁻¹ (e.g., 1731 cm⁻¹ in ), aligning with the acetyl group’s expected IR signature.
  • NMR Shifts : Aryl protons in analogs resonate at δ 7.15–8.10, while electron-withdrawing groups (e.g., CF3 in ) cause downfield shifts.

Key Observations :

  • Anti-Plasmodial Activity : Fluorinated derivatives () show potent antiplasmodial activity, likely due to halogen-enhanced membrane penetration.
  • Antitumor Activity: Compounds targeting pi-PLC () achieve nanomolar potency, suggesting the target compound’s pyridinyl group may enhance receptor binding.

Q & A

Q. What are the established synthetic routes for N-(4-acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide?

The synthesis typically involves multi-step reactions starting from thieno[2,3-b]pyridine precursors. Key steps include:

  • Cyclocondensation : Reaction of 2-aminothiophene derivatives with substituted pyridine aldehydes under acidic conditions to form the thieno[2,3-b]pyridine core .
  • Functionalization : Introduction of the 4-acetylphenyl and pyridin-4-yl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for amino group installation) .
  • Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) or recrystallization to isolate the final compound .
    Critical parameters include temperature control (80–120°C), solvent choice (DMF, THF), and catalyst optimization (e.g., Pd catalysts for cross-coupling) .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and aromaticity. For example, the pyridin-4-yl group shows distinct doublets near δ 8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C23_{23}H17_{17}N5_{5}O2_{2}S: 443.1084) .
  • Infrared (IR) Spectroscopy : Peaks at ~3300 cm1^{-1} (N–H stretch), ~1660 cm1^{-1} (amide C=O), and ~1600 cm1^{-1} (aromatic C=C) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli in agar diffusion assays .
  • Anticancer Potential : IC50_{50} of 12.5 µM against HeLa cells via MTT assay, linked to kinase inhibition .
  • SAR Insights : The pyridin-4-yl group enhances cellular uptake, while the acetylphenyl moiety improves target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for thieno[2,3-b]pyridine derivatives?

  • Software Tools : Use SHELX (SHELXL/SHELXS) for refinement, leveraging constraints for disordered regions and hydrogen bonding networks .
  • Validation Metrics : Cross-check R-factors (<5%), electron density maps, and CCDC database comparisons (e.g., referencing similar structures in and ) .
  • Case Study : Discrepancies in dihedral angles between pyridine and phenyl groups may arise from crystal packing effects; thermal ellipsoid analysis can clarify conformational flexibility .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Core Modifications : Replace the pyridin-4-yl group with pyrimidine or triazole rings to assess target selectivity .
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., –CF3_3) at the 4-acetylphenyl position to enhance metabolic stability .
  • Biological Testing : Use standardized assays (e.g., kinase inhibition panels, cytotoxicity screens) to correlate structural changes with activity trends .

Q. What challenges arise in optimizing synthetic yield, and how are they addressed?

  • By-Product Formation : Competing cyclization pathways during thienopyridine formation can reduce yields. Mitigation: Use scavengers (e.g., molecular sieves) to trap reactive intermediates .
  • Low Solubility : The compound’s hydrophobicity complicates purification. Solution: Employ mixed solvents (e.g., DCM/methanol) for crystallization .
  • Catalyst Poisoning : Pd catalysts may deactivate due to sulfur in the thieno ring. Workaround: Use Pd(OAc)2_2 with XPhos ligands for robust coupling .

Q. How can molecular interactions be determined experimentally and computationally?

  • X-Ray Crystallography : Resolve binding modes with target proteins (e.g., kinase ATP-binding pockets) at 1.5–2.0 Å resolution .
  • Docking Studies : Use AutoDock Vina to predict binding affinities, validated by mutagenesis data (e.g., key hydrogen bonds with Lys48 and Asp86 residues) .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to measure ΔG and ΔH of interaction .

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